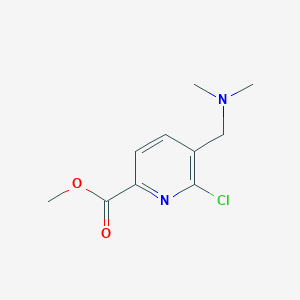

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate

Description

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate is a substituted picolinate derivative featuring a dimethylamino-methyl group at the 5-position of the pyridine ring and a chlorine atom at the 6-position.

Properties

Molecular Formula |

C10H13ClN2O2 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

methyl 6-chloro-5-[(dimethylamino)methyl]pyridine-2-carboxylate |

InChI |

InChI=1S/C10H13ClN2O2/c1-13(2)6-7-4-5-8(10(14)15-3)12-9(7)11/h4-5H,6H2,1-3H3 |

InChI Key |

FRNNQGKJDRCLCJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=C(N=C(C=C1)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-((dimethylamino)methyl)picolinate typically involves the reaction of 6-chloropicolinic acid with dimethylamine and methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Step 1: 6-chloropicolinic acid is dissolved in methanol.

Step 2: Dimethylamine is added to the solution.

Step 3: The reaction mixture is heated to a specific temperature (usually around 60-80°C) and stirred for several hours.

Step 4: The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction.

Step 5: The product is isolated by filtration and purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted picolinates .

Scientific Research Applications

Pharmaceutical Development

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate is being explored as a potential lead compound for drug development due to its biological activity. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Properties : Research indicates that it has the potential to combat resistant bacterial strains, making it a candidate for new antibiotic therapies.

- Anticancer Activity : Investigations into its ability to induce apoptosis in cancer cells have shown promise, suggesting its role in cancer treatment strategies.

- Anti-inflammatory Effects : The compound has been evaluated for its capacity to modulate inflammatory responses, indicating potential applications in treating chronic inflammatory diseases.

Chemical Synthesis and Research

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorinated and dimethylaminomethyl functionalities enable the formation of diverse derivatives.

- Reactivity Studies : Understanding the reactivity of this compound aids in synthesizing related compounds and exploring their biological activities.

Agricultural Applications

In addition to its pharmaceutical applications, this compound is being investigated for its potential use as a pesticide or herbicide. Its biological activity may contribute to developing new agrochemicals that are effective against pests while being environmentally friendly.

Several studies have highlighted the applications and effectiveness of this compound:

- Antimicrobial Resistance : A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively combats resistant strains of Staphylococcus aureus, showcasing its therapeutic potential against resistant infections.

- Cancer Research : Research findings published in Cancer Letters indicated that the compound could induce apoptosis in cancer cells, positioning it as a lead compound for drug development targeting cancer therapies.

- Inflammation Models : In vivo studies using murine models indicated that treatment with this compound significantly reduced inflammation markers, suggesting utility in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-((dimethylamino)methyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

The hydroxymethyl analog (C₈H₈ClNO₃) has the lowest molecular weight due to the absence of bulky substituents .

Solubility and Physical State :

- Piperazine-substituted analogs (e.g., methyl 6-chloro-5-(piperazin-1-yl)picolinate) are oily, likely due to tertiary amine flexibility, while trifluoromethyl derivatives are solids .

- Hydroxymethyl variants may exhibit higher aqueous solubility due to hydrogen bonding .

Trifluoromethyl groups impart electron-withdrawing effects, stabilizing the pyridine ring against electrophilic attack .

Biological Activity

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 228.67 g/mol. Its structure includes a picolinate framework with a dimethylaminomethyl group at the 5-position and a chlorine atom at the 6-position, which contribute to its biological properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity . Research has shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest strong antibacterial potential, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have been conducted to evaluate the compound's effects on various cell lines. Results indicate that while this compound demonstrates some cytotoxic effects, it remains within acceptable limits for therapeutic applications. This is crucial for its potential use in medicinal chemistry .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the picolinate framework significantly affect its potency against microbial targets. For instance, modifications to the chlorine or dimethylamino groups can enhance or diminish its efficacy .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against clinical isolates of Acinetobacter baumannii. The compound showed promising results with MIC values significantly lower than those of standard antibiotics, indicating its potential as an alternative treatment option .

- Antitubercular Activity : Another case study focused on the compound's potential against Mycobacterium tuberculosis. The results demonstrated that it could inhibit bacterial growth effectively, suggesting further exploration in anti-tuberculosis drug development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| Methyl 6-chloro-5-methylpicolinate | 178421-22-2 | Contains a methyl group instead of dimethylamino |

| Methyl 6-chloro-5-(hydroxymethyl)picolinate | 1205671-72-2 | Features a hydroxymethyl group |

| Ethyl 6-chloro-5-methylpicolinate | 178421-21-1 | Ethyl group instead of methyl |

| Methyl 6-bromo-5-methylpicolinate | Not specified | Bromine atom instead of chlorine |

This table highlights how modifications in functional groups affect biological activity and provides insights into potential avenues for drug design.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Methyl 6-chloro-5-((dimethylamino)methyl)picolinate, and how should spectral discrepancies be resolved?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column for purity analysis. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). If spectral data conflicts with literature (e.g., unexpected peaks in NMR), cross-validate results using computational tools like density functional theory (DFT) to model expected chemical shifts .

Q. How can researchers optimize synthetic yields of this compound under varying reaction conditions?

- Methodological Answer : Conduct a factorial design of experiments (DoE) to test variables such as temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and catalyst loading. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates via infrared (IR) spectroscopy. Stability studies under different storage conditions (e.g., 0–6°C for long-term storage) should also be prioritized .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for corrosive substances: use nitrile gloves, chemical-resistant lab coats, and eye protection. Ensure fume hoods are used during synthesis to mitigate respiratory exposure. In case of spills, adsorb with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Monitor thermal decomposition products (e.g., NOx, CO) using gas chromatography-mass spectrometry (GC-MS) during combustion studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Apply systematic review frameworks (e.g., PICOT) to define population (target enzymes), interventions (compound concentration), comparisons (positive/negative controls), and outcomes (IC50 values). Use meta-analysis to pool data from heterogeneous studies, adjusting for variables like assay type (e.g., fluorescence vs. radiometric) and cell line variability. Validate findings via orthogonal assays (e.g., surface plasmon resonance) .

Q. What mechanistic studies are recommended to elucidate the role of the dimethylamino group in the compound’s reactivity?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to probe hydrogen transfer steps. Use computational chemistry (e.g., molecular dynamics simulations) to model steric and electronic effects of the dimethylamino substituent. Pair with X-ray crystallography of enzyme-ligand complexes to assess binding interactions. Compare results with structural analogs (e.g., methylsulfonyl or fluorophenyl derivatives) to isolate functional group contributions .

Q. How should researchers design experiments to assess the environmental fate of this compound?

- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products. For ecotoxicity, perform acute/chronic exposure assays in model organisms (e.g., Daphnia magna), aligning with REACH guidelines. Cross-reference data with related picolinate esters to identify structure-activity relationships in environmental persistence .

Methodological Frameworks for Hypothesis Development

Q. What frameworks are suitable for formulating research questions on this compound’s therapeutic potential?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. For clinical translation, use PICOT to define:

- P : Target patient population (e.g., resistant bacterial strains).

- I : Intervention (e.g., compound-loaded nanoparticles).

- C : Comparator (e.g., standard antibiotics).

- O : Outcome (e.g., minimum inhibitory concentration).

- T : Timeframe (e.g., 24-hour exposure).

Pair this with systematic literature reviews to identify gaps in mode-of-action studies .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Document synthetic protocols with detailed reaction parameters (e.g., stirring speed, inert gas flow rates).

- Share raw spectral data in public repositories (e.g., ChemSpider ID 212180).

- Use reference standards (e.g., USP-grade reagents) for calibration and validate instruments with certified materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.